molecular formula C16H22ClN3O3S B5325205 {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone

Cat. No.: B5325205
M. Wt: 371.9 g/mol
InChI Key: OGSSNTNVNTZCCS-UHFFFAOYSA-N
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Description

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. The sulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the specific steps involved.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrrolidine and piperazine derivatives, such as:

  • {1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone
  • {1-[(4-Fluorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of {1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}(4-methylpiperazin-1-yl)methanone lies in its specific combination of functional groups and its potential biological activity. The presence of the chlorophenyl group, in particular, can influence its interactions with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c1-18-9-11-19(12-10-18)16(21)15-3-2-8-20(15)24(22,23)14-6-4-13(17)5-7-14/h4-7,15H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSSNTNVNTZCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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